molecular formula C17H15Cl2NO3 B303023 N-(4-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide

N-(4-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide

Cat. No. B303023
M. Wt: 352.2 g/mol
InChI Key: QETPYYZXLCJVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide, also known as DFP-1080, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a benzamide derivative that is used as a selective inhibitor of the protein kinase CK2, which plays a crucial role in cell growth, proliferation, and differentiation.

Scientific Research Applications

N-(4-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide has been extensively studied for its potential applications in cancer therapy. CK2 is known to be overexpressed in various cancer types, and its inhibition has been shown to induce apoptosis and reduce tumor growth in preclinical models. N-(4-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide has been shown to be a potent and selective inhibitor of CK2, with IC50 values in the low nanomolar range. It has also been reported to have anti-inflammatory properties and to be a potential therapeutic agent for neurodegenerative diseases.

Mechanism of Action

N-(4-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide binds to the ATP-binding pocket of CK2 and inhibits its activity by preventing the transfer of phosphate groups to downstream substrates. This leads to the inhibition of cell growth and proliferation and the induction of apoptosis in cancer cells. N-(4-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide has also been shown to modulate the activity of other kinases such as Akt and ERK, which are involved in cell survival and proliferation pathways.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CK2 activity. It has also been reported to reduce the levels of pro-inflammatory cytokines and to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response. In addition, N-(4-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide has been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. It has been used in various in vitro and in vivo experiments to elucidate the molecular mechanisms underlying cancer development and progression. However, N-(4-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using N-(4-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-(4-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide. Another direction is the investigation of the potential therapeutic applications of N-(4-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the role of CK2 in immune response and inflammation is an area of active research, and N-(4-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide may be a valuable tool for studying this pathway. Finally, the combination of N-(4-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide with other targeted therapies may enhance its efficacy in cancer treatment and reduce potential toxicity.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide involves the condensation of 4-acetylphenylamine with 3,5-dichloro-4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound. This method has been reported in various research articles and has been optimized for high yields and purity.

properties

Product Name

N-(4-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide

Molecular Formula

C17H15Cl2NO3

Molecular Weight

352.2 g/mol

IUPAC Name

N-(4-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide

InChI

InChI=1S/C17H15Cl2NO3/c1-3-23-16-14(18)8-12(9-15(16)19)17(22)20-13-6-4-11(5-7-13)10(2)21/h4-9H,3H2,1-2H3,(H,20,22)

InChI Key

QETPYYZXLCJVFF-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)C(=O)C)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)C(=O)C)Cl

Origin of Product

United States

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